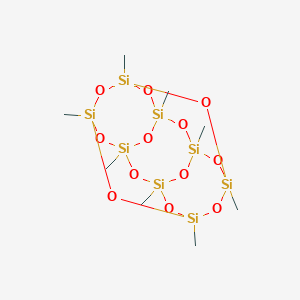

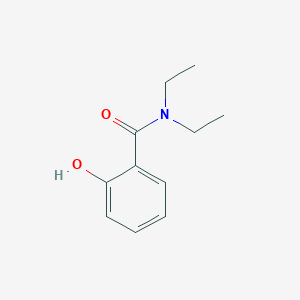

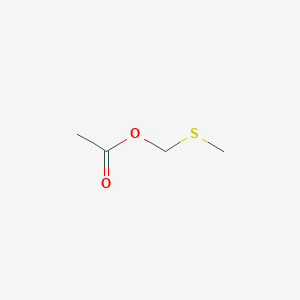

![molecular formula C17H20N3+ B100579 [6-(Dimethylamino)acridin-3-yl]-dimethylazanium CAS No. 17251-70-6](/img/structure/B100579.png)

[6-(Dimethylamino)acridin-3-yl]-dimethylazanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” is also known as N,N,N’,N’-Tetramethyl-3,6-acridinediamine . It is a derivative of acridine, a class of compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Synthesis Analysis

The synthesis of acridine derivatives, including “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium”, involves various steps of acridine scaffolds’ synthetic transformation . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

The molecular structure of “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of the molecule makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis

The chemical reactions involving “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” are primarily related to its ability to intercalate into double-stranded DNA . This intercalation, which is fuelled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .Physical And Chemical Properties Analysis

The physical and chemical properties of “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” are characterized by its planar structure, high thermal stability, and ability to donate electrons . Its formula is C17H19N3 .作用机制

The mechanism of action of “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” is principally related to its ability to intercalate into DNA . This intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is responsible for the therapeutic effects of acridine derivatives .

未来方向

The future directions for “[6-(Dimethylamino)acridin-3-yl]-dimethylazanium” and other acridine derivatives include the continued development of effective approaches for finding and optimizing these compounds for localizing at disease sites . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

属性

IUPAC Name |

[6-(dimethylamino)acridin-3-yl]-dimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKHZNPWBDQZCN-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)C1=CC2=NC3=C(C=CC(=C3)N(C)C)C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(Dimethylamino)acridin-3-yl]-dimethylazanium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

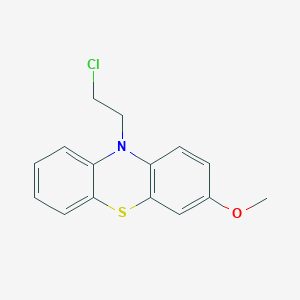

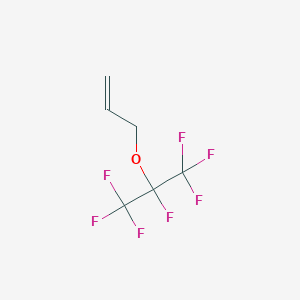

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

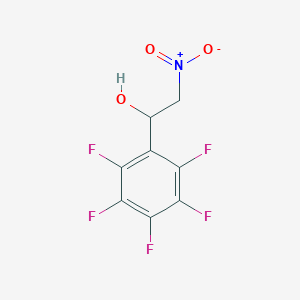

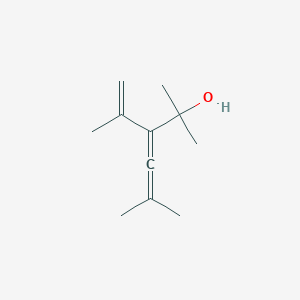

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

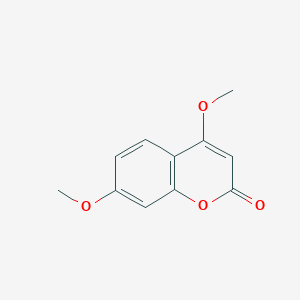

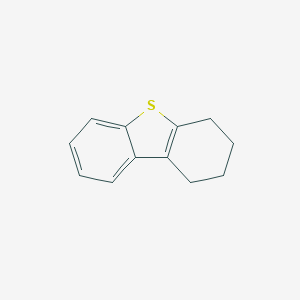

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)